molecular formula C15H16N2O3 B2396020 N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251685-33-2

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No. B2396020
CAS RN: 1251685-33-2
M. Wt: 272.304
InChI Key: DRFJDFGBVVXBFE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide, also known as BDB, is a chemical compound that has been of interest to researchers due to its potential applications in the field of neuroscience. BDB is a psychoactive substance that has been found to produce effects similar to those of MDMA, a popular recreational drug. However, BDB has not been extensively studied for its potential therapeutic applications. In

Advantages and Limitations for Lab Experiments

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been found to produce effects similar to those of MDMA, which makes it a useful tool for studying the effects of psychoactive substances on the brain. However, this compound has limitations as well. It has been found to produce neurotoxic effects, which can make it difficult to use in certain types of experiments. It also has potential legal and ethical issues associated with its use.

Future Directions

There are several future directions for research on N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide. One area of research could focus on its potential therapeutic applications for the treatment of mood disorders. Another area of research could focus on the neurotoxic effects of this compound and ways to mitigate these effects. Additionally, research could be done to better understand the mechanism of action of this compound and how it produces its effects on the brain. Finally, research could be done to explore the potential legal and ethical issues associated with the use of this compound in scientific research.

Synthesis Methods

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine to form N-methyl-3,4-methylenedioxyamphetamine (MDMA). The second step involves the reaction of MDMA with 1H-pyrrole-1-carboxylic acid to form N-(1,3-benzodioxol-5-yl)-2-(1H-pyrrol-1-yl)ethanamine. The final step involves the reaction of N-(1,3-benzodioxol-5-yl)-2-(1H-pyrrol-1-yl)ethanamine with butanoyl chloride to form this compound.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide has been studied for its potential applications in the field of neuroscience. It has been found to produce effects similar to those of MDMA, including increased empathy, sociability, and euphoria. This compound has also been found to have potential therapeutic applications for the treatment of mood disorders, such as depression and anxiety.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-pyrrol-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(4-3-9-17-7-1-2-8-17)16-12-5-6-13-14(10-12)20-11-19-13/h1-2,5-8,10H,3-4,9,11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFJDFGBVVXBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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